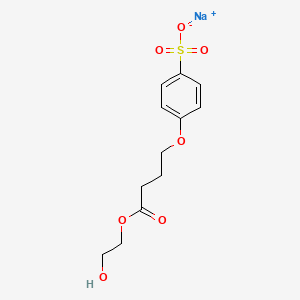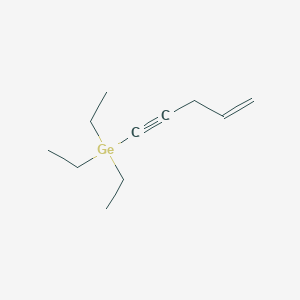![molecular formula C14H11IO2 B14514241 1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene CAS No. 62594-17-6](/img/structure/B14514241.png)
1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is an organic compound characterized by the presence of two benzene rings connected via an ethene bridge substituted with iodine and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene typically involves the reaction of iodoethene with dibenzene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where iodoethene is reacted with a dibenzene derivative in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with specific biological or chemical targets. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]dibenzene: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne bridge instead of an ethene bridge, resulting in distinct chemical properties.
1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]:
Uniqueness
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is unique due to the presence of the iodine atom and the ethene bridge, which confer specific reactivity and potential applications not shared by its similar compounds. The iodine atom, in particular, allows for unique substitution reactions and interactions with other molecules.
Propriétés
Numéro CAS |
62594-17-6 |
|---|---|
Formule moléculaire |
C14H11IO2 |
Poids moléculaire |
338.14 g/mol |
Nom IUPAC |
(2-iodo-1-phenoxyethenoxy)benzene |
InChI |
InChI=1S/C14H11IO2/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-11H |
Clé InChI |
INCRODBNCKAVJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=CI)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)



![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)





![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

